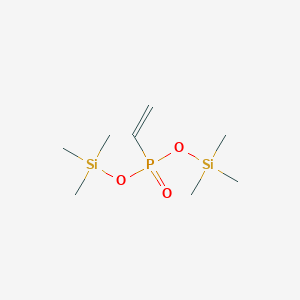

Bis(trimethylsilyl) vinylphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(trimethylsilyl) vinylphosphonate is a useful research compound. Its molecular formula is C8H21O3PSi2 and its molecular weight is 252.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

1. Synthesis of Vinylphosphonates:

Bis(trimethylsilyl) vinylphosphonate serves as a crucial precursor in the synthesis of various vinylphosphonates. Its reactivity allows it to participate in several synthetic pathways, including:

- Michaelis-Arbuzov Reaction: This reaction involves the transformation of alkyl halides with trialkyl phosphites to produce dialkyl vinylphosphonates. This compound can be utilized in this context to generate more complex phosphonate derivatives through subsequent reactions .

- Cross-Coupling Reactions: The compound can be employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of vinylphosphonate-linked nucleosides. This method has been effectively used to modify RNA and DNA structures for therapeutic applications .

2. Stabilizing Agent:

Research indicates that this compound can act as a stabilizing agent for polydiorganosiloxanes. Its incorporation into siloxane formulations enhances thermal stability and mechanical properties, making it valuable in materials science .

Biological Applications

1. Antiviral Activity:

Vinylphosphonates, including this compound derivatives, have shown promise as antiviral agents. They inhibit viral replication by mimicking natural substrates in viral polymerases. For example, modifications using this compound can enhance the efficacy of nucleoside analogs against viruses such as HIV and cytomegalovirus .

2. Therapeutic Agents:

The compound's derivatives are being investigated for their potential use in treating various diseases due to their biological activity. Some studies have highlighted their effectiveness in inhibiting cancer cell lines, suggesting a role in anticancer therapies .

Case Studies

Case Study 1: Synthesis of RNA Modifications

A notable study demonstrated the successful synthesis of vinylphosphonate-linked RNA using this compound as a key intermediate. The research showed that these modifications could enhance the stability and efficacy of RNA therapeutics by providing resistance to nucleases .

Case Study 2: Antiviral Compounds

In another investigation, derivatives of this compound were tested against herpes simplex virus (HSV). The results indicated that these compounds could significantly reduce viral load in vitro, showcasing their potential as antiviral therapeutics .

Propriétés

Numéro CAS |

18291-41-3 |

|---|---|

Formule moléculaire |

C8H21O3PSi2 |

Poids moléculaire |

252.39 g/mol |

Nom IUPAC |

[ethenyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |

InChI |

InChI=1S/C8H21O3PSi2/c1-8-12(9,10-13(2,3)4)11-14(5,6)7/h8H,1H2,2-7H3 |

Clé InChI |

UFVFKJLDKPZOHD-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)OP(=O)(C=C)O[Si](C)(C)C |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.